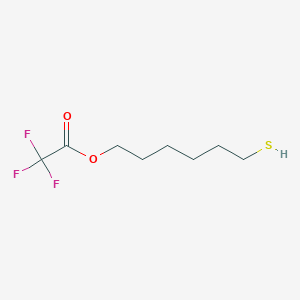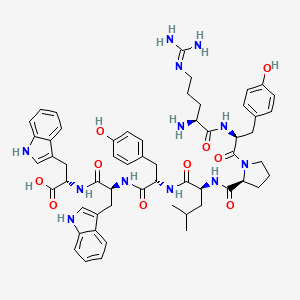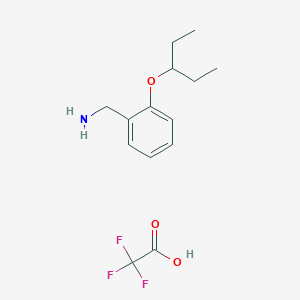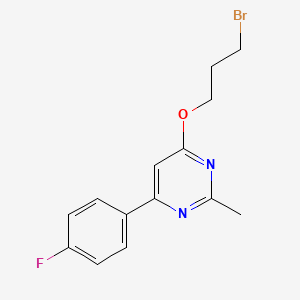![molecular formula C16H19NO5S B12613365 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid CAS No. 920270-39-9](/img/structure/B12613365.png)
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is an organic compound with a complex structure that includes multiple ether linkages and a carboxylic acid group. This compound is a derivative of benzoic acid and is structurally related to other benzoic acid derivatives such as procaine and benzocaine. It has applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves several steps. One common method includes the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with 4-methylbenzenesulfonyl chloride to form 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . This intermediate is then reacted with sodium azide to yield 3,6,9-trioxa-1-aminodecane, which is further reacted with benzoic acid derivatives to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group in the intermediate 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is a good leaving group for nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid has several scientific research applications:
Crystalline Architectures: The compound’s crystalline structure shows unique packing arrangements influenced by hydrogen bonding, which is significant in the study of molecular organization and crystal engineering.
Supramolecular and Macromolecular Columns: Derivatives of benzoic acid, including this compound, have been used to create supramolecular and macromolecular columns that form hexagonal columnar mesophases.
Ionophores and Cation Selectivity: Certain derivatives exhibit high selectivity for potassium ions over sodium ions, making them useful in the development of ion-selective electrodes and sensors.
Liquid-Crystalline Networks: Research on multifunctional hydrogen-bonding molecules has led to the development of supramolecular liquid-crystalline networks.
Photoluminescence in Lanthanide Complexes: Studies on lanthanide coordination compounds using benzoic acid derivatives reveal how electron-releasing or withdrawing substituents affect photoluminescence properties.
Mechanism of Action
The mechanism of action of 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with phospholipase A2, a membrane-associated enzyme, and signal peptidase I in Escherichia coli . These interactions can influence various biological processes, including inflammation and bacterial protein processing.
Comparison with Similar Compounds
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: This compound is structurally related and has similar applications in crystalline architectures and ionophores.
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound is used in the synthesis and stabilization of colloidal nanoparticles and has applications in biocompatible systems.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This intermediate is used in the synthesis of various organic compounds and has a good leaving group for nucleophilic substitution reactions.
Properties
CAS No. |
920270-39-9 |
|---|---|
Molecular Formula |
C16H19NO5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[4-[2-(2-methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H19NO5S/c1-11-14(22-10-9-21-8-7-20-2)17-15(23-11)12-3-5-13(6-4-12)16(18)19/h3-6H,7-10H2,1-2H3,(H,18,19) |
InChI Key |
GTQWENCASMMWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)O)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)


![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)

